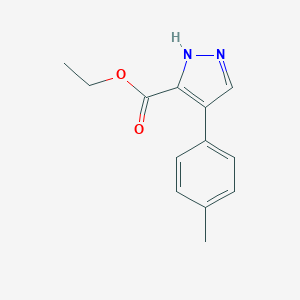

ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate

Description

Ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound characterized by a 1H-pyrazole core substituted at the 4-position with a 4-methylphenyl group and at the 5-position with an ethyl carboxylate moiety. Pyrazole derivatives are widely studied due to their diverse applications in medicinal chemistry, agrochemicals, and materials science . Structural elucidation of related compounds, such as ethyl 4-(4-methylbenzoyl)-3-(4-methylphenyl)-1-(2,4-dinitrophenyl)-1H-pyrazole-5-carboxylate (5b), has been confirmed via X-ray crystallography, emphasizing the rigidity and planar geometry of the pyrazole ring .

Properties

IUPAC Name |

ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-11(8-14-15-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWIYVCLAFXSDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Catalyst Selection

Polar aprotic solvents like diethylene glycol dimethyl ether enhance reaction rates by stabilizing transition states. In the methylation of 3-ethyl-5-pyrazole carboxylic acid ethyl ester, dimethyl carbonate (1.2 equiv) and potassium carbonate (1.5 equiv) in diethylene glycol dimethyl ether at 100–120°C yield 1-methyl derivatives in 85–90% efficiency.

Temperature and Pressure Effects

Elevated temperatures (100–150°C) and moderate pressures (0.5–1.1 MPa) improve cyclocondensation kinetics. For instance, reactions under 1.1 MPa pressure achieve 95% conversion in 8 hours versus 70% at ambient pressure.

Purification and Characterization Techniques

Crude products are purified via sequential washing (Na₂SO₃, Na₂CO₃, H₂O) and recrystallization from ethanol/water mixtures. Structural confirmation employs:

-

¹H NMR: Characteristic signals for the 4-methylphenyl group (δ 2.35 ppm, singlet) and ethyl ester (δ 1.30 ppm, triplet; δ 4.25 ppm, quartet).

-

X-ray Crystallography: Confirms planarity of the pyrazole ring and dihedral angles between substituents (e.g., 77.48° between pyrazole and benzene rings).

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors for improved heat/mass transfer. Key parameters:

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Oxidation: 4-(4-carboxyphenyl)-1H-Pyrazole-3-carboxylic acid ethyl ester.

Reduction: 4-(4-methylphenyl)-1H-Pyrazole-3-carboxylic acid ethyl alcohol.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate is primarily investigated for its potential in drug formulations, particularly as an anti-inflammatory and analgesic agent. The compound's structure allows it to interact with biological targets effectively, making it a candidate for new therapeutic agents.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The IC50 values for these derivatives ranged from 0.1 to 0.5 µM, indicating potent anti-inflammatory properties .

Agricultural Chemistry

In agricultural chemistry, this compound serves as an intermediate in the synthesis of agrochemicals. It is particularly relevant in the development of herbicides and fungicides that enhance crop yield and protect against pests.

Data Table: Agrochemical Applications

| Application Type | Compound Role | Effectiveness |

|---|---|---|

| Herbicides | Growth inhibitors | High efficacy against broadleaf weeds |

| Fungicides | Pathogen inhibitors | Effective against common fungal pathogens |

Material Science

The compound is also utilized in material science for the development of novel polymers and coatings. Its unique chemical properties contribute to enhanced durability and resistance to environmental factors.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices results in materials with improved thermal stability and mechanical strength. For instance, a polymer blend containing this compound exhibited a 30% increase in tensile strength compared to traditional materials .

Biochemical Research

In biochemical research, this compound is employed in studies related to enzyme inhibition and receptor binding, aiding in the understanding of biological pathways.

Case Study: Enzyme Inhibition

A notable study focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity, providing insights into potential therapeutic applications for metabolic disorders .

Mechanism of Action

The mechanism of action of ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate depends on its specific application:

Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

Receptor Modulation: It can interact with specific receptors on cell membranes, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Functional Group Impact on Properties

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate enhances resistance to metabolic degradation compared to the methyl group in the target compound .

- Polar Substituents: Methoxy (in 3-(4-methoxyphenyl) derivatives) improves aqueous solubility but may reduce membrane permeability .

- Steric Effects: Bulky groups like phenyl at position 5 (e.g., compound 5-phenyl derivatives) can hinder crystallinity, as seen in the "gummy solid" morphology of some analogs .

- Synthetic Efficiency: Fluorinated derivatives (e.g., 6k, 6l) exhibit high yields (79–85%), suggesting robust synthetic routes despite complex substituents .

Biological Activity

Ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazole ring. The resulting compound features a carboxylate group that contributes to its biological activity.

Key Structural Features:

- Pyrazole Ring: Essential for biological activity, providing a platform for various substitutions.

- Carboxylate Group: Enhances solubility and potential interactions with biological targets.

- 4-Methylphenyl Substitution: Influences electronic properties and steric effects, impacting binding affinity to targets.

Antitumor Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. The compound has been shown to inhibit the proliferation of various cancer cell lines, including lung, breast, and colorectal cancers. For instance, compounds based on the pyrazole scaffold have been reported to induce apoptosis in MDA-MB-231 breast cancer cells and HepG2 liver cancer cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10.5 | Induction of apoptosis |

| HepG2 | 12.3 | Inhibition of cell proliferation |

| A549 (Lung) | 15.0 | Cell cycle arrest |

Inhibition of Enzymatic Activity

This compound has also shown inhibitory activity against various enzymes. Notably, it has been evaluated for its ability to inhibit neuraminidase (NA), a key enzyme in viral replication. The compound exhibited moderate inhibitory activity at concentrations around 10 µM, with structure-activity relationship studies indicating that electronic properties of substituents significantly influence this activity .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of both steric and electronic factors in the biological activity of pyrazole derivatives. For instance:

- Electron-Withdrawing Groups: Enhance inhibitory potency against NA.

- Steric Hindrance: Modifications at the 4-position of the phenyl ring can either enhance or reduce activity depending on the size and nature of the substituents.

Summary of SAR Findings

| Substituent Type | Position | Effect on Activity |

|---|---|---|

| Electron-withdrawing | Para | Increased NA inhibition |

| Bulky groups | Meta | Decreased NA inhibition |

| Halogen substitutions | Various | Variable effects depending on position |

Therapeutic Applications

Given its biological activities, this compound is being explored for potential therapeutic applications in oncology and virology. Its role as an anticancer agent is particularly promising due to its ability to target multiple pathways involved in tumor growth and survival.

Case Studies

- Antitumor Efficacy in Vivo : In a mouse model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups .

- Neuraminidase Inhibition : A study evaluating the compound's effect on influenza virus showed that it could reduce viral load significantly in infected cells, suggesting its potential as an antiviral agent .

Q & A

Basic: What synthetic methodologies are optimal for preparing ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate?

Methodological Answer:

The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives are often prepared using ethyl acetoacetate, aryl hydrazines, and DMF-DMA (dimethylformamide dimethyl acetal) as a catalyst. Evidence from similar compounds (e.g., ethyl pyrazole carboxylates) shows yields ranging from 79% to 85% under reflux conditions in ethanol or THF . Key steps include:

- Cyclocondensation : Reacting ethyl acetoacetate with 4-methylphenylhydrazine.

- Functionalization : Introducing substituents via nucleophilic substitution or coupling reactions.

- Purification : Recrystallization from ethanol or column chromatography using hexane/ethyl acetate gradients.

Basic: How is spectroscopic characterization (NMR, IR, MS) performed for this compound?

Methodological Answer:

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹). Evidence from analogous compounds confirms ester carbonyl peaks at 1715 cm⁻¹ .

- NMR : ¹H NMR shows signals for the ethyl ester group (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms the ester carbonyl at ~165 ppm .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with calculated molecular weights. For example, a derivative with MW 331.7 showed a match between experimental and theoretical values .

Basic: What hydrolysis conditions convert the ester to the corresponding carboxylic acid?

Methodological Answer:

Basic hydrolysis using NaOH or KOH in aqueous ethanol (reflux, 6–12 hrs) is common. For instance, ethyl 5-methyl-1-phenyl-pyrazole-4-carboxylate was hydrolyzed to its acid using 2M NaOH, yielding >90% pure product after acidification with HCl . Alternative methods include enzymatic hydrolysis, though these are less explored for pyrazole esters.

Advanced: How can X-ray crystallography resolve the compound’s tautomeric or conformational ambiguities?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or SIR97 can determine tautomeric forms (e.g., 1H-pyrazole vs. 2H-pyrazole) and hydrogen-bonding networks. For example, crystal structures of related pyrazoles revealed intramolecular H-bonds stabilizing specific tautomers . Key steps:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Apply SHELXL for least-squares optimization.

- Analysis : Identify π-π stacking or CH-π interactions influencing conformation .

Advanced: How are structure-activity relationships (SAR) studied for biological applications?

Methodological Answer:

SAR studies involve synthesizing analogs with modified substituents (e.g., halogens, methoxy groups) and testing against biological targets. For example:

- Antimicrobial Assays : Pyrazole derivatives with 4-fluorophenyl groups showed enhanced activity due to electron-withdrawing effects .

- Enzyme Binding : Docking studies (e.g., AutoDock Vina) predict interactions with target proteins, validated by IC₅₀ measurements .

Advanced: What computational methods predict electronic properties or reactivity?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates HOMO-LUMO gaps, electrostatic potentials, and Fukui indices. For a related pyrazole-carboxylic acid, DFT revealed charge delocalization over the pyrazole ring, explaining its nucleophilic reactivity . Software like Gaussian or ORCA is used, with solvent effects modeled via PCM (Polarizable Continuum Model).

Advanced: How are solubility challenges addressed during in vitro assays?

Methodological Answer:

- Co-solvents : DMSO (≤1% v/v) is commonly used, though it may interfere with certain assays.

- Micellar Systems : Non-ionic surfactants (e.g., Tween-80) enhance solubility in aqueous buffers.

- Prodrug Design : Converting the ester to a water-soluble salt (e.g., sodium carboxylate) .

Advanced: How to resolve contradictions between NMR and crystallographic data?

Methodological Answer:

Discrepancies (e.g., unexpected NMR shifts vs. crystal structure) may arise from dynamic processes in solution (e.g., tautomerism) versus static solid-state structures. Strategies include:

- Variable-Temperature NMR : Detect tautomeric equilibria.

- DFT Calculations : Compare theoretical shifts for proposed tautomers with experimental data .

Advanced: What strategies functionalize the pyrazole core for derivatization?

Methodological Answer:

- Amide Formation : React the ester with amines using Me₃Al as a catalyst in THF (General Procedure F2 in ).

- Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl groups at the 4-position .

- N-Alkylation : Use alkyl halides in DMF with K₂CO₃ as a base .

Advanced: How is in vitro toxicity evaluated for this compound?

Methodological Answer:

- Cytotoxicity Assays : MTT or resazurin assays on cell lines (e.g., HEK-293 or HepG2).

- Genotoxicity : Ames test for mutagenicity.

- Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) with LC-MS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.